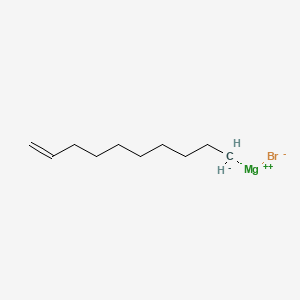

Dec-9-enylmagnesium bromide

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

magnesium;dec-1-ene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUOBTTUYRXPQW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCCCC=C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dec 9 Enylmagnesium Bromide and Analogous Olefinic Grignard Reagents

Direct Oxidative Addition of 1-Bromo-9-decene to Magnesium

The most fundamental method for preparing Dec-9-enylmagnesium bromide involves the direct reaction of 1-bromo-9-decene with magnesium metal. adichemistry.com This process, known as oxidative addition, entails the insertion of magnesium into the carbon-bromine bond, leading to the formation of the Grignar reagent. adichemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which plays a crucial role in stabilizing the newly formed organomagnesium species. adichemistry.comwikipedia.org

Optimization of Reaction Parameters for Preparative Scale Synthesis

For the successful and efficient synthesis of Dec-9-enylmagnesium bromide on a preparative scale, several reaction parameters must be carefully optimized. These include the choice of solvent, reaction temperature, and the physical state of the magnesium. Efficient stirring is also critical to ensure consistent contact between the reactants. numberanalytics.com

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) | Ethereal solvents are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium center. adichemistry.comwikipedia.org THF is often preferred for less reactive halides. adichemistry.com |

| Temperature | Typically initiated at room temperature, with cooling as needed. | The reaction is exothermic and may require cooling to maintain a controlled rate and prevent side reactions. google.com |

| Magnesium | Magnesium turnings or powder | Increased surface area of the magnesium generally leads to a faster reaction rate. numberanalytics.com |

| Initiation | A small amount of pre-existing Grignard reagent or an activator. | Overcomes the induction period often observed in Grignard reactions. wikipedia.org |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Grignard reagents are sensitive to moisture and oxygen, which can lead to their decomposition. adichemistry.com |

Role of Activating Agents and Initiators in Grignard Formation Efficiency

A common challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide. wikipedia.orgstackexchange.com This layer inhibits the reaction with the organic halide. To overcome this, various activating agents and initiators are employed. wikipedia.orgstackexchange.com

Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used as activators. wikipedia.orgstackexchange.com Iodine is thought to react with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. researchgate.net The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of the activation process, and innocuous magnesium bromide. wikipedia.orgstackexchange.com In some cases, sonication or mechanical grinding of the magnesium can also be used to break up the passivating layer and expose fresh, reactive metal surfaces. wikipedia.orgstackexchange.com Adding a small crystal of iodine or a few drops of a pre-formed Grignard reagent can also serve as an effective initiator to start the reaction. wikipedia.orgstackexchange.com

Regiochemical Control in the Formation of Allylic Grignard Species

While Dec-9-enylmagnesium bromide itself is not an allylic Grignard reagent, the principles of regiochemical control are crucial when dealing with the synthesis of related unsaturated Grignard reagents, particularly those with the potential to form isomeric allylic structures. In the synthesis of allylic Grignard reagents, there is often a risk of forming a mixture of constitutional isomers due to the delocalized nature of the allylic system.

For instance, in copper-catalyzed reactions of primary allylic acetates with Grignard reagents, the regiochemistry of the substitution can be controlled to favor either α- or γ-attack. rsc.orgrsc.org Factors such as the reaction temperature, the rate of addition of the Grignard reagent, and the amount of copper catalyst can influence the product distribution. rsc.org Rapid addition of the Grignard reagent at low temperatures tends to favor attack at the less substituted (γ) position, while slower addition or higher temperatures can lead to increased formation of the more substituted (α) product. rsc.org This demonstrates the importance of precise reaction control to achieve the desired regiochemical outcome in the synthesis of complex organometallic reagents.

Advanced and Catalytic Approaches to Dec-9-enylmagnesium Bromide

Beyond the traditional direct synthesis, more advanced methods have been developed to prepare Grignard reagents like Dec-9-enylmagnesium bromide with greater control and efficiency. These methods often employ specially prepared, highly reactive forms of magnesium.

Utilization of Activated Magnesium (e.g., Rieke Magnesium) for Controlled Synthesis

Rieke magnesium is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. adichemistry.comwikipedia.orgrsc.org This process yields a fine, black powder of magnesium with a very high surface area, making it significantly more reactive than standard magnesium turnings. adichemistry.com The use of Rieke magnesium can circumvent the common issues of long induction periods and the need for harsh activating agents. wikipedia.orgstackexchange.com This enhanced reactivity allows for the formation of Grignard reagents under milder conditions and from less reactive organic halides. riekemetals.com

The exceptional reactivity of Rieke magnesium allows for the preparation of a wider range of Grignard reagents, including those that are difficult to synthesize using conventional methods. riekemetals.com This includes the potential for synthesizing Grignard reagents from organofluorides, which are typically unreactive towards standard magnesium due to the high strength of the carbon-fluorine bond. rsc.org

A significant advantage of using highly activated magnesium, such as Rieke magnesium, is the ability to perform the Grignard reagent formation at very low temperatures, often as low as -78 °C. organic-chemistry.orgcmu.edu This is particularly crucial for the synthesis of Grignard reagents from substrates that contain sensitive functional groups or stereocenters. organic-chemistry.orgcmu.edu

In the context of olefinic Grignard reagents, low-temperature synthesis can be critical for preserving the stereochemistry of the double bond. While Dec-9-enylmagnesium bromide has a terminal double bond where stereochemistry is not a concern, for internal olefins with defined E/Z stereoisomerism, traditional Grignard synthesis at higher temperatures could lead to isomerization. The use of Rieke magnesium at low temperatures can minimize or eliminate such side reactions, ensuring the stereochemical integrity of the final product. organic-chemistry.org Furthermore, these low-temperature conditions can also prevent unwanted side reactions such as Wurtz coupling, where two organic halide molecules couple to form a dimer. researchgate.net This leads to higher yields and purer Grignard reagent solutions.

Hydromagnesiation Strategies for Alkene Precursors

Hydromagnesiation, the formal addition of a magnesium-hydride (Mg-H) bond across a carbon-carbon double bond, presents an atom-economical route to Grignard reagents from simple alkene precursors. This approach is particularly advantageous for preparing olefinic Grignard reagents where the corresponding halide might be unstable or difficult to access.

Transition-Metal Catalysis in Regioselective Hydromagnesiation

The direct hydromagnesiation of non-activated alkenes is often sluggish and can lack regioselectivity. Transition-metal catalysis has emerged as a powerful tool to overcome these limitations, enabling the regioselective synthesis of Grignard reagents from dienes and other unsaturated hydrocarbons. researchgate.netnih.gov Various transition metals, including iron, titanium, and zirconium, have been successfully employed to catalyze the hydromagnesiation of dienes, offering pathways to specific isomers of olefinic Grignard reagents. researchgate.netnih.govnih.gov

The regioselectivity of the hydromagnesiation of α,ω-dienes like 1,9-decadiene (B157367) is crucial for obtaining the desired terminal Grignard reagent, Dec-9-enylmagnesium bromide. The choice of catalyst plays a pivotal role in directing the addition of the Mg-H species to the terminal double bond, minimizing the formation of internal Grignard isomers. For instance, iron-catalyzed hydromagnesiation has been shown to be highly effective for the hydrofunctionalization of various olefins, including styrene (B11656) derivatives, suggesting its potential for selective reactions with dienes. researchgate.netresearchgate.net Mechanistic studies on iron-catalyzed hydromagnesiation highlight the role of the catalyst in controlling the regiochemical outcome of the reaction. nih.gov

Similarly, titanium and zirconium-based catalysts have a long history in olefin polymerization and have been adapted for catalytic hydromagnesiation. acs.org Zirconium-catalyzed hydroaminoalkylation of conjugated dienes has demonstrated the ability to control regioselectivity, providing access to linear products. rsc.orgnih.gov While the direct application to 1,9-decadiene for the synthesis of Dec-9-enylmagnesium bromide is not extensively detailed in the literature, the principles from related transformations with other dienes provide a strong foundation for this synthetic route. The general mechanism involves the formation of a metal-hydride intermediate which then undergoes migratory insertion with the alkene, followed by transmetalation with a Grignard reagent to regenerate the catalyst and form the desired alkylmagnesium halide.

Table 1: Transition-Metal Catalysts in Regioselective Hydromagnesiation of Dienes and Olefins

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Iron (e.g., FeCl2/TMEDA) | Styrene derivatives, Terminal alkenes | High regioselectivity for benzylic Grignard reagents; can be applied to formal hydrofunctionalization. | researchgate.netresearchgate.neted.ac.uk |

| Titanium (e.g., Cp2TiCl2) | Dienes, Alkenols | Catalyzes isomerization and olefin-exchange reactions; useful for preparing various alkyl and allyl Grignards. | acs.orgresearchgate.net |

| Zirconium (e.g., Zirconocene dichloride) | Conjugated dienes | Enables selective hydroaminoalkylation, providing access to linear products through controlled regioselectivity. | rsc.orgnih.govresearchgate.netbeilstein-journals.org |

| Nickel | 1,3-Cyclohexadiene | Catalyzes hydrocyanation with control over the enantioselective step. | nih.gov |

Flow Chemistry Platforms for Continuous Generation of Dec-9-enylmagnesium Bromide Solutions

Flow chemistry has revolutionized the synthesis of highly reactive and unstable intermediates, such as Grignard reagents, by offering enhanced safety, scalability, and control over reaction parameters. mit.eduresearchgate.net The continuous generation of Dec-9-enylmagnesium bromide in a flow system mitigates the risks associated with the accumulation of large quantities of this energetic species, a common concern in batch processing.

In a typical flow setup for Grignard reagent synthesis, a solution of the corresponding organic halide (in this case, 10-bromodec-1-ene) in an ethereal solvent like tetrahydrofuran (THF) is continuously passed through a packed-bed reactor containing magnesium turnings. researchgate.net The precise control over flow rate, temperature, and residence time allows for the optimization of the reaction to achieve high conversion and yield. The resulting solution of Dec-9-enylmagnesium bromide can be directly used in a subsequent reaction step by introducing a stream of an electrophile, a process known as a telescoped reaction. This approach avoids the isolation and storage of the Grignard reagent, further enhancing safety and efficiency.

The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, in flow systems has also been demonstrated to facilitate the preparation of highly functionalized Grignard reagents through halogen-magnesium exchange. rsc.orgthieme-connect.de This method could potentially be applied to the synthesis of Dec-9-enylmagnesium bromide from a suitable precursor.

The benefits of continuous flow for Grignard reagent synthesis include improved heat and mass transfer, which is particularly important for the often exothermic formation of these organometallic compounds. mit.edu This leads to better reaction control, reduced byproduct formation, and higher product purity.

Table 2: Illustrative Parameters for Continuous Flow Grignard Reagent Synthesis

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed reactor (with Mg turnings), Microreactor | Provides a high surface area for the reaction and allows for continuous operation. | researchgate.net |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Essential for stabilizing the Grignard reagent. | researchgate.net |

| Flow Rate | Variable (e.g., mL/min) | Controls the residence time of the reactants in the reactor. | mit.edu |

| Temperature | Ambient to elevated temperatures (e.g., 25-60 °C) | Influences the rate of reaction and can be precisely controlled in flow. | mit.edu |

| Residence Time | Minutes | Determines the extent of conversion of the starting material. | researchgate.net |

Reactivity and Synthetic Transformations of Dec 9 Enylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Electrophiles

Dec-9-enylmagnesium bromide readily participates in nucleophilic addition reactions with various carbonyl-containing compounds. These reactions are fundamental in constructing larger, more complex molecules from simpler precursors.

The addition of dec-9-enylmagnesium bromide to aldehydes and ketones results in the formation of secondary and tertiary alcohols, respectively. The stereochemical outcome of these reactions can often be influenced by the steric environment of both the Grignard reagent and the carbonyl compound. While specific studies on the stereoselectivity of dec-9-enylmagnesium bromide are not extensively detailed in the provided results, the general principles of Grignard reactions suggest that the approach of the nucleophile to the carbonyl carbon is sensitive to steric hindrance, potentially leading to diastereomeric mixtures if new stereocenters are formed. The control of this stereoselectivity is a key challenge in synthetic organic chemistry. nih.govresearchgate.net

In a related context, the reaction of pent-4-enylmagnesium bromide with thiophene-2-carbaldehyde (B41791) demonstrates the principle of a Grignard reaction with an aldehyde to form a secondary alcohol. nih.gov This serves as a model for the expected reactivity of dec-9-enylmagnesium bromide.

Table 1: Representative Nucleophilic Addition to Aldehydes and Ketones

| Electrophile | Grignard Reagent | Product Type |

| Aldehyde (R-CHO) | Dec-9-enylmagnesium bromide | Secondary Alcohol |

| Ketone (R-CO-R') | Dec-9-enylmagnesium bromide | Tertiary Alcohol |

This table illustrates the general outcomes of nucleophilic addition reactions of Dec-9-enylmagnesium bromide with aldehydes and ketones.

When dec-9-enylmagnesium bromide reacts with esters or acid chlorides, tertiary alcohols are formed. orgosolver.comthieme-connect.dedoubtnut.comvaia.comlibretexts.orglibretexts.orgyoutube.comchemistrysteps.com This transformation proceeds through a two-step mechanism. The initial nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (alkoxide from an ester or chloride from an acid chloride) to form a ketone. The newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an aqueous workup. orgosolver.comlibretexts.orgyoutube.comlibretexts.org Due to the high reactivity of the intermediate ketone towards the Grignard reagent, it is generally not possible to isolate the ketone. libretexts.orgchemistrysteps.com

Table 2: Formation of Tertiary Alcohols

| Electrophile | Grignard Reagent | Intermediate | Final Product |

| Ester (R-COOR') | 2 eq. Dec-9-enylmagnesium bromide | Ketone | Tertiary Alcohol |

| Acid Chloride (R-COCl) | 2 eq. Dec-9-enylmagnesium bromide | Ketone | Tertiary Alcohol |

This table outlines the reaction pathway for the formation of tertiary alcohols from esters and acid chlorides using Dec-9-enylmagnesium bromide.

Dec-9-enylmagnesium bromide can react with carbon dioxide in a carboxylation reaction to produce a carboxylic acid. thieme-connect.de This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. Subsequent acidification of the resulting magnesium carboxylate salt yields the corresponding carboxylic acid, which in this case would be undec-10-enoic acid. wikipedia.org This method is a valuable tool for extending a carbon chain by one carbon and introducing a carboxylic acid functionality. dicp.ac.cnmdpi.comnih.gov

Ring-Opening Reactions of Cyclic Ethers

The nucleophilic nature of dec-9-enylmagnesium bromide also enables it to open strained cyclic ether rings, such as epoxides.

The ring-opening of unsymmetrical epoxides by dec-9-enylmagnesium bromide is expected to proceed via an SN2 mechanism. chemistrysteps.commasterorganicchemistry.com In this process, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is primarily governed by steric factors. thieme-connect.de The Grignard reagent will preferentially attack the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comutwente.nl This regioselectivity is a key consideration in synthetic planning, as it determines the structure of the resulting alcohol. The choice of the organometallic reagent can significantly influence the regioselectivity of the epoxide ring-opening. nih.gov

Conjugate Addition to α,β-Unsaturated Systems

While Grignard reagents typically favor 1,2-addition to the carbonyl group of α,β-unsaturated systems, conjugate addition (or 1,4-addition) can also occur. libretexts.orglibretexts.orgopenstax.orgyoutube.com The propensity for 1,2- versus 1,4-addition is influenced by several factors, including the structure of the Grignard reagent, the α,β-unsaturated compound, and the reaction conditions. Strong, hard nucleophiles like Grignard reagents generally favor direct 1,2-addition. libretexts.org However, for certain substrates and with the use of specific catalysts or additives, the conjugate addition pathway can be promoted. Research into the specific conditions that would favor the conjugate addition of dec-9-enylmagnesium bromide is an area of interest for synthetic chemists.

Reactions with Imines and Related Nitrogen-Containing Electrophiles

The nucleophilic character of the carbon-magnesium bond in Dec-9-enylmagnesium bromide enables its addition to electrophilic carbon-nitrogen double bonds, such as those found in imines. These reactions are fundamental for the construction of new carbon-carbon bonds and the synthesis of amine derivatives.

The addition of Grignard reagents to chiral N-tert-butanesulfinyl aldimines is a well-established and powerful method for the asymmetric synthesis of chiral amines. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one of the diastereotopic faces of the imine.

When Dec-9-enylmagnesium bromide reacts with an N-tert-butanesulfinyl aldimine, a new stereocenter is generated. The stereochemical outcome of this addition is highly predictable. The reaction is believed to proceed through a six-membered ring transition state involving the magnesium atom chelating to the oxygen of the sulfinyl group and the nitrogen of the imine. This rigid arrangement forces the Dec-9-enyl group to approach from the sterically less hindered face, leading to high diastereoselectivity. nih.govua.es For instance, the addition of various Grignard reagents to N-tert-butanesulfinyl imines has been shown to proceed with remarkable diastereoselectivity, often exceeding 13:1 dr. nih.gov Subsequent acidic removal of the sulfinyl group yields the corresponding chiral primary amine, now incorporating the dec-9-enyl moiety. This strategy provides a reliable route to optically active α-branched amines, which are valuable building blocks in pharmaceutical synthesis. ua.esrsc.org

While specific examples involving Dec-9-enylmagnesium bromide are not extensively documented in the context of homoallylation, the general reactivity pattern of Grignard reagents can be extrapolated. Homoallylation refers to the 1,4-addition of a nucleophile to a conjugated system. In the context of this Grignard reagent, its terminal alkene could potentially be involved in intramolecular reactions or act as a coordinating site in more complex transformations.

More relevant is the intermolecular addition of the Grignard reagent itself to a suitable substrate to form a homoallylic alcohol or amine. For example, reaction with an epoxide would lead to a ring-opened alcohol where the new carbon-carbon bond is formed at the β-position to the hydroxyl group. The term "homoallylation" is more precisely used when an allylmetal reagent is employed; Dec-9-enylmagnesium bromide is an alkenyl Grignard reagent, and its primary reactivity is as a nucleophile at the carbon bound to magnesium.

Bis-homoallylation would involve a second addition reaction. Given the structure of Dec-9-enylmagnesium bromide, this would likely entail two separate intermolecular events or a sequence where the terminal alkene of the first product is functionalized and then undergoes a subsequent reaction. The long, flexible chain, however, makes intramolecular cyclization reactions a competing possibility under certain conditions, particularly those promoted by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

Dec-9-enylmagnesium bromide is an excellent nucleophilic partner in transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon bonds.

The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide (or triflate). organic-chemistry.orgarkat-usa.org Dec-9-enylmagnesium bromide is an ideal substrate for this reaction, allowing the dec-9-enyl group to be coupled with various aryl, vinyl, or alkyl halides. rsc.org The general process involves the reaction of Dec-9-enylmagnesium bromide with an organohalide (R'-X) in the presence of a palladium(0) catalyst.

The Negishi coupling involves a similar palladium-catalyzed process but utilizes an organozinc reagent. While Dec-9-enylmagnesium bromide could be converted to the corresponding organozinc species via transmetalation with a zinc salt (e.g., ZnCl₂) prior to the coupling reaction, the Kumada coupling offers the advantage of using the Grignard reagent directly. organic-chemistry.org These reactions tolerate a wide variety of functional groups and are known for their high efficiency. nobelprize.orgrsc.org

Table 1: Overview of Palladium-Catalyzed Kumada Coupling with Dec-9-enylmagnesium Bromide

| Component | Role | Example |

| Nucleophile | The organometallic coupling partner | Dec-9-enylmagnesium bromide |

| Electrophile | The organic halide or triflate | Aryl bromide, Vinyl iodide |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Product | The newly formed C-C coupled molecule | 1-Aryl-dec-9-ene |

The choice of ligand coordinated to the palladium center is critical for the success of the cross-coupling reaction. researchgate.net The ligand's electronic and steric properties directly influence the catalyst's stability, activity, and selectivity. enscm.fr

Electron-rich and Sterically Hindered Ligands: Ligands such as trialkylphosphines (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) are highly effective. researchgate.net Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the crucial oxidative addition step, especially with less reactive electrophiles like aryl chlorides. researchgate.netenscm.fr The steric bulk of these ligands promotes reductive elimination, the final product-forming step, and helps to stabilize the catalytically active monoligated palladium(0) species. rsc.org

Bidentate Ligands: Chelating phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) provide enhanced catalyst stability and can prevent side reactions. However, some bidentate ligands can retard reductive elimination from dialkylpalladium(II) intermediates, which proceeds more readily from a three-coordinate species. uwindsor.ca

Specialized Ligands: For specific challenges, such as minimizing β-hydride elimination when using secondary alkyl halides, ligands with a large bite angle like Xantphos have been developed. acs.org

The interplay between the ligand and the substrate is crucial. A well-chosen ligand can accelerate the desired catalytic cycle while suppressing unwanted side reactions, leading to higher yields and selectivity. nih.gov

Table 2: Influence of Ligand Type on Palladium-Catalyzed Coupling

| Ligand Type | Key Characteristics | Effect on Coupling | Examples |

| Monodentate Phosphines | Electron-rich, sterically bulky | Promotes oxidative addition and reductive elimination; effective for challenging substrates. researchgate.net | P(t-Bu)₃, PCy₃ |

| Bidentate Phosphines | Chelating, provides stability | Enhances catalyst stability, can influence selectivity. | dppf, Xantphos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Highly effective for activating less reactive chlorides and preventing catalyst decomposition. | IPr, IMes |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three main steps: nobelprize.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R'-X) to the active Pd(0) complex. This step involves the cleavage of the C-X bond and forms a Pd(II) intermediate. The reactivity for this step generally follows the order I > Br > OTf > Cl. pitt.edu The electron density of the palladium center, influenced by its ligands, is a key factor; more electron-rich centers facilitate this step. enscm.fr

Transmetalation: The organometallic nucleophile, in this case, Dec-9-enylmagnesium bromide, transfers its organic group to the Pd(II) complex. The magnesium halide is released as a byproduct. This step forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final and product-forming step. The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product (R-R'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. Reductive elimination is typically faster when the ligands are bulky and the organic groups are cis- to each other on the palladium complex. pitt.edu

An alternative mechanistic pathway has been identified where the order of the initial steps is reversed. d-nb.infonih.gov In this scenario, the Grignard reagent first undergoes transmetalation with the Pd(0) complex to form an anionic organopalladate(0) intermediate. This species then reacts with the organic halide in a subsequent oxidative addition step. d-nb.infonih.gov This pathway can be particularly relevant in mediating challenging alkyl-alkyl couplings.

Stereochemical and Regiochemical Control in Reactions Involving Dec 9 Enylmagnesium Bromide

Intrinsic Allylic Rearrangements and Metallotropic Isomerization Pathways

While specific studies on the isomerization of Dec-9-enylmagnesium bromide are not extensively documented, the behavior of analogous allylic Grignard reagents provides a framework for understanding its potential intrinsic dynamics. Allylic Grignard reagents are known to exist in a dynamic equilibrium between their linear (α) and branched (γ) forms through a process known as metallotropic isomerization or allylic rearrangement. This rapid, reversible process involves the migration of the magnesium halide group along the three-carbon allylic system.

For a terminal alkenyl Grignard reagent like Dec-9-enylmagnesium bromide, which is not itself an allylic Grignard, the primary consideration is the potential for isomerization during its formation or in subsequent reactions if conditions promote such rearrangements. However, as a saturated Grignard at the carbon bearing the magnesium, direct allylic rearrangement within the Dec-9-enylmagnesium bromide molecule itself is not a primary isomerization pathway.

Instead, the focus of isomerization pathways for ω-alkenyl Grignard reagents often lies in the context of their reactions. For instance, in certain transition metal-catalyzed cross-coupling reactions, the Grignard reagent can be converted into a more reactive organometallic species where isomerization becomes a relevant factor. The long carbon chain of Dec-9-enylmagnesium bromide, however, effectively isolates the reactive Grignard center from the terminal double bond, making direct electronic interactions that would facilitate complex isomerization pathways less likely under standard conditions.

Diastereoselective and Enantioselective Synthetic Applications

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of complex molecules with precise three-dimensional arrangements. Dec-9-enylmagnesium bromide has been utilized in such endeavors, primarily through its addition to chiral substrates or in the presence of chiral catalysts.

Chiral Auxiliary-Based Approaches for Asymmetric Induction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These enantiomerically pure compounds are temporarily attached to a substrate to direct the approach of a reagent, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com

A notable application of Dec-9-enylmagnesium bromide in a diastereoselective reaction is found in the synthesis of penaresidin (B1208786) A and B. In this synthesis, Dec-9-enylmagnesium bromide was reacted with the chiral aldehyde 3-methylpentanal. This reaction resulted in the formation of 13-methylpentadec-1-en-11-ol as a mixture of diastereomers. psu.edu While the specific diastereomeric ratio was not reported in the study, this example demonstrates the principle of substrate-controlled diastereoselection, where the inherent chirality of the aldehyde influences the stereochemical outcome of the Grignard addition.

| Reactants | Product | Stereochemical Outcome | Reference |

| Dec-9-enylmagnesium bromide + 3-Methylpentanal | 13-Methylpentadec-1-en-11-ol | Diastereoisomeric mixture | psu.edu |

This approach, where the stereochemistry is dictated by a chiral center already present in the substrate, is a fundamental strategy in asymmetric synthesis. The predictability of the outcome often relies on well-established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic properties of the substrate.

Catalytic Asymmetric Synthesis Utilizing Dec-9-enylmagnesium Bromide

Catalytic asymmetric synthesis represents a more efficient approach to enantioselective transformations, as only a small amount of a chiral catalyst is required to generate large quantities of an enantiomerically enriched product. In the context of Grignard reagents, copper-catalyzed reactions have emerged as a powerful tool for asymmetric carbon-carbon bond formation. rug.nld-nb.info

While specific examples detailing the use of Dec-9-enylmagnesium bromide in catalytic asymmetric synthesis are not prevalent in the literature, the general principles of these reactions are well-established and applicable. Copper(I) salts, in combination with chiral ligands, can catalyze the enantioselective conjugate addition of Grignard reagents to various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitroalkenes. libretexts.orgnih.govrsc.org

The general mechanism involves the formation of a chiral copper(I) complex, which then undergoes transmetalation with the Grignard reagent to generate a chiral copper(III) intermediate. This intermediate then delivers the alkyl group from the Grignard reagent to the substrate in an enantioselective manner. The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands, including those based on phosphines, N-heterocyclic carbenes, and phosphoramidites, have been successfully employed in these reactions.

| Catalyst System | Reaction Type | Potential Application for Dec-9-enylmagnesium bromide | General References |

| Copper(I)/Chiral Phosphine (B1218219) Ligand | Asymmetric Conjugate Addition | Enantioselective addition to α,β-unsaturated carbonyls | rug.nllibretexts.org |

| Copper(I)/Chiral N-Heterocyclic Carbene | Asymmetric Conjugate Addition | Enantioselective synthesis of β-chiral compounds | nih.gov |

The application of these catalytic systems to Dec-9-enylmagnesium bromide would open avenues for the synthesis of a wide range of chiral molecules containing a long, unsaturated hydrocarbon chain.

Regioselective Functionalization of Unsaturated Substrates

The presence of a terminal double bond in Dec-9-enylmagnesium bromide, in addition to the Grignard functionality, allows for intramolecular reactions leading to the formation of cyclic compounds. The control of regioselectivity in such cyclization reactions is of significant interest.

One strategy for achieving regioselective functionalization involves the intramolecular cyclization of ω-alkenyl Grignard reagents onto an electrophilic center within the same molecule. While specific examples with Dec-9-enylmagnesium bromide are scarce, studies on related systems have demonstrated the feasibility of such transformations. For instance, the cyclization of ω-alkenyl Grignard reagents can be initiated by an external electrophile, leading to the formation of functionalized cyclic products.

A relevant example is the one-pot addition and in situ halo-cyclization of ω-alkenyl Grignard reagents. In this type of reaction, the Grignard reagent first adds to an electrophile, such as an aldehyde or ketone. Subsequent treatment with a halogen source, like N-bromosuccinimide or iodine, can trigger an intramolecular cyclization, where the double bond attacks the newly formed functional group, with the halogen acting as a terminating agent. The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by factors such as the length of the carbon chain and the reaction conditions.

| Reaction Type | General Reactants | Potential Product with Dec-9-enylmagnesium bromide | General References |

| Intramolecular Cyclization | ω-Alkenyl Grignard, Electrophile, Halogen Source | Functionalized Cyclopentane or Cyclohexane derivatives | chemrxiv.org |

| Conjugate Addition to Dienones | Grignard Reagent, α,β,γ,δ-Dienone | 1,4- or 1,6-Addition Product | researchgate.net |

Furthermore, the regioselectivity of Grignard additions to conjugated systems, such as dienones, is another important aspect. Depending on the substrate and reaction conditions, Grignard reagents can undergo 1,2-, 1,4-, or even 1,6-addition. The long alkyl chain of Dec-9-enylmagnesium bromide may sterically influence the regiochemical outcome of such additions.

Mechanistic Investigations and Theoretical Studies of Dec 9 Enylmagnesium Bromide Chemistry

Kinetic and Spectroscopic Analysis of Grignard Formation Processes

The formation of Dec-9-enylmagnesium bromide from the reaction of 10-bromodec-1-ene with magnesium metal is a complex heterogeneous process occurring on the surface of the magnesium. While specific kinetic and spectroscopic data for the formation of Dec-9-enylmagnesium bromide are not extensively documented in dedicated studies, the general principles of Grignard reagent formation are well-established and can be applied.

The reaction is initiated by the transfer of an electron from the magnesium surface to the antibonding σ* orbital of the C-Br bond in 10-bromodec-1-ene. This single electron transfer (SET) leads to the formation of a radical anion, which rapidly dissociates to form a dec-9-enyl radical and a bromide anion. The dec-9-enyl radical can then react with the magnesium surface to form the organomagnesium species.

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgacs.org For Dec-9-enylmagnesium bromide, this equilibrium involves the disproportionation into di(dec-9-enyl)magnesium and magnesium bromide.

2 Dec-9-enyl-MgBr ⇌ (Dec-9-enyl)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center is coordinated by solvent molecules, which stabilizes the monomeric Grignar reagent. wikipedia.org The exact composition of the Grignard solution is a mixture of these species, which can influence its reactivity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in characterizing Grignard reagents. For Dec-9-enylmagnesium bromide, ¹H and ¹³C NMR would show characteristic shifts for the protons and carbons near the magnesium atom, which are different from the parent alkene. The terminal double bond protons and carbons would also be observable, confirming the integrity of the alkene functionality during the Grignard formation.

Table 1: Hypothetical Spectroscopic Data for Dec-9-enylmagnesium Bromide in THF

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~0.8 | -CH₂-MgBr |

| ¹H | 5.8-4.9 | -CH=CH₂ |

| ¹³C | ~10 | -CH₂-MgBr |

| ¹³C | ~139 | -C H=CH₂ |

| ¹³C | ~114 | -CH=C H₂ |

Elucidation of Nucleophilic Addition Reaction Mechanisms

Dec-9-enylmagnesium bromide is a potent nucleophile, readily participating in addition reactions with a variety of electrophiles, most notably carbonyl compounds. The general mechanism for the nucleophilic addition of a Grignard reagent to a ketone or aldehyde involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. dalalinstitute.comresearchgate.net This attack forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pressbooks.publibretexts.orgyoutube.com

The reaction is generally considered to proceed through a polar, nucleophilic pathway. The magnesium atom of the Grignard reagent can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. pressbooks.pub For Dec-9-enylmagnesium bromide, this reaction allows for the introduction of a ten-carbon chain with a terminal double bond onto a carbonyl-containing molecule. The terminal alkene group typically remains unreactive under these conditions, provided the reaction is performed at low temperatures and in the absence of catalysts that could promote intramolecular cyclization.

Table 2: General Scheme of Nucleophilic Addition of Dec-9-enylmagnesium Bromide to a Ketone

| Step | Description |

| 1. Coordination | The magnesium atom of Dec-9-enylmagnesium bromide coordinates to the carbonyl oxygen of the ketone. |

| 2. Nucleophilic Attack | The nucleophilic carbon of the dec-9-enyl group attacks the electrophilic carbonyl carbon, breaking the C=O π bond. |

| 3. Intermediate Formation | A tetrahedral magnesium alkoxide intermediate is formed. |

| 4. Protonation | Acidic workup protonates the alkoxide to yield a tertiary alcohol. |

Detailed Studies of Transition Metal-Catalyzed Cross-Coupling Mechanisms

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and Grignard reagents like Dec-9-enylmagnesium bromide are excellent nucleophilic partners in these transformations, particularly in Kumada-type couplings. These reactions, typically catalyzed by nickel or palladium complexes, allow for the formation of new carbon-carbon bonds between the dec-9-enyl group and various organic electrophiles (e.g., aryl, vinyl, or alkyl halides). chemie-brunschwig.chrsc.org

The generally accepted catalytic cycle for a nickel- or palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) reacts with the organic halide (R'-X) to form a higher-valent organometallic intermediate (R'-M(II)-X).

Transmetalation: The Grignard reagent (Dec-9-enyl-MgBr) transfers its organic group to the transition metal center, displacing the halide and forming a new organometallic species (R'-M(II)-dec-9-enyl).

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the catalyst, forming the desired product (R'-dec-9-enyl) and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

The direct observation and characterization of catalytic intermediates and transition states in these rapid catalytic cycles are challenging. However, a combination of spectroscopic techniques (e.g., low-temperature NMR, X-ray crystallography of stable model complexes) and computational studies can provide valuable insights. For a cross-coupling reaction involving Dec-9-enylmagnesium bromide, researchers would aim to characterize the oxidative addition adduct and the transmetalated species. The geometry and electronic properties of these intermediates are crucial for understanding the selectivity and efficiency of the coupling reaction. While specific studies on Dec-9-enylmagnesium bromide are scarce, analogies can be drawn from extensive research on other Grignard reagents in similar catalytic systems. nih.govacs.org

The rate-determining step (RDS) of a catalytic cycle can be identified through detailed kinetic studies. The kinetic isotope effect (KIE) is a powerful tool for this purpose. wikipedia.org By replacing a specific atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can measure the effect on the reaction rate. A significant change in the rate (a primary KIE) suggests that the bond to the isotopically labeled atom is broken or formed in the RDS. acs.org For instance, if the oxidative addition of an aryl bromide is the RDS, a carbon-13 KIE at the carbon-bromine bond might be observed.

The Hammett equation provides another method to probe reaction mechanisms, particularly for reactions involving substituted aromatic compounds. By plotting the logarithm of the reaction rate constants against the Hammett substituent constants (σ) for a series of substituted aryl halides, a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the charge development in the transition state of the RDS. A positive ρ value indicates the buildup of negative charge (or loss of positive charge) at the reaction center in the transition state, while a negative ρ value suggests the opposite. While not directly applicable to the aliphatic chain of Dec-9-enylmagnesium bromide itself, this method is invaluable for studying its cross-coupling with substituted aryl partners.

Table 3: Hypothetical Hammett Study for the Cross-Coupling of Dec-9-enylmagnesium Bromide with Substituted Aryl Bromides

| Aryl Bromide Substituent (X-C₆H₄-Br) | Hammett Constant (σ) | Relative Rate (k_rel) | log(k_rel) |

| p-OCH₃ | -0.27 | 0.3 | -0.52 |

| p-CH₃ | -0.17 | 0.6 | -0.22 |

| H | 0.00 | 1.0 | 0.00 |

| p-Cl | 0.23 | 2.5 | 0.40 |

| p-NO₂ | 0.78 | 20.0 | 1.30 |

This table represents hypothetical data that would yield a positive ρ value, suggesting that oxidative addition is the rate-determining step.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. mdpi.comnih.govresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway.

For the chemistry of Dec-9-enylmagnesium bromide, DFT calculations can provide a wealth of information. For instance, the Schlenk equilibrium can be modeled to determine the relative stabilities of the different organomagnesium species in various solvents. acs.orgresearchgate.netnih.gov In the context of nucleophilic addition, DFT can be used to map out the potential energy surface of the reaction with a carbonyl compound, identifying the structure of the transition state and the activation energy. acs.org

Molecular Dynamics Simulations of Organomagnesium Species

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the complex behavior of organometallic compounds, including Grignard reagents, at an atomic level. researchgate.netnih.gov These simulations provide a dynamic picture of molecular interactions and transformations over time, offering insights that complement experimental findings. researchgate.net For organomagnesium species like Dec-9-enylmagnesium bromide, MD simulations can elucidate the intricate interplay of solute-solvent interactions, the nature of aggregation, and the mechanistic pathways of their reactions. acs.orgacs.org

Ab initio molecular dynamics, where the forces between atoms are calculated from first principles using electronic structure theory, is a particularly powerful approach for studying these systems. acs.org Such simulations can capture the dynamic nature of the Schlenk equilibrium, a fundamental aspect of Grignard reagent chemistry where the organomagnesium halide exists in equilibrium with its corresponding diorganomagnesium and magnesium dihalide species. The solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether, plays a crucial role in this equilibrium by coordinating with the magnesium center. acs.orgmasterorganicchemistry.com

MD simulations can model the explicit solvent molecules and their dynamic coordination to the magnesium atom, which is known to influence the reactivity and aggregation state of the Grignard reagent. acs.org For Dec-9-enylmagnesium bromide, simulations would be expected to show the flexible decenyl chain and its interactions with the surrounding solvent molecules, in addition to the dynamics of the Mg-Br and Mg-C bonds.

A key area of investigation in Grignard chemistry that can be addressed by molecular dynamics is the competition between the polar (nucleophilic addition) and single-electron transfer (SET) reaction mechanisms. acs.orgrsc.org The choice of pathway is influenced by the substrate, the solvent, and the nature of the Grignard reagent itself. acs.org MD simulations, often combined with enhanced sampling techniques, can explore the potential energy surfaces of these competing pathways, helping to identify the factors that favor one mechanism over the other. acs.org

Although specific simulation parameters and detailed research findings for Dec-9-enylmagnesium bromide are not published, the following table outlines the types of data that would be generated and analyzed in such a study, based on established methodologies for other organomagnesium compounds. acs.orgnih.gov

| Simulation Parameter | Description | Relevance to Dec-9-enylmagnesium Bromide |

| Force Field | A set of parameters describing the potential energy of the system. For ab initio MD, this is derived from electronic structure calculations. | Would need to accurately model the interactions of the long alkyl chain, the carbon-carbon double bond, and the polar Mg-Br and Mg-C bonds with the solvent. |

| Solvent Model | Explicit representation of solvent molecules (e.g., THF, diethyl ether) to capture specific coordination and solvent effects. masterorganicchemistry.com | Crucial for understanding the Schlenk equilibrium and the role of the solvent in stabilizing different species and transition states. acs.orgacs.org |

| System Size | The number of atoms included in the simulation box, typically one or more Grignard reagent molecules surrounded by a large number of solvent molecules. | A sufficiently large box is needed to avoid artifacts from periodic boundary conditions and to accurately represent bulk solvent behavior. |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformational changes and reactive events. | The flexibility of the decenyl chain would require adequate simulation time to explore its conformational space. |

| Temperature and Pressure | Controlled parameters to mimic experimental conditions. | Typically set to standard laboratory conditions to allow for comparison with experimental data. |

Applications of Dec 9 Enylmagnesium Bromide in Complex Molecule and Natural Product Total Synthesis

Strategic Use in Constructing Olefinic Chains and Cyclic Systems

The primary utility of Dec-9-enylmagnesium bromide lies in its function as a C10 building block. As a potent nucleophile, it readily participates in carbon-carbon bond-forming reactions with a variety of electrophiles, such as aldehydes, ketones, and esters. masterorganicchemistry.comyoutube.com This reaction creates a longer carbon skeleton while preserving the terminal double bond for subsequent chemical transformations.

A key strategic advantage is the introduction of a terminal olefin, which is a versatile functional group. This alkene can be subjected to a wide array of transformations, including:

Oxidative cleavage (e.g., ozonolysis) to yield an aldehyde, which can be used for further chain extension or other modifications.

Epoxidation , followed by ring-opening, to install stereodefined hydroxyl and other functional groups.

Metathesis reactions to form new carbon-carbon double bonds, enabling the construction of larger, more complex structures. google.com

Intramolecular reactions , where the terminal olefin participates in cyclization cascades to form carbocyclic and heterocyclic ring systems.

A representative example of this strategy, using a shorter-chain analogue, is found in the total synthesis of (±)-Allocolchicine. In this synthesis, but-3-enylmagnesium bromide was added to 3,4,5-trimethoxybenzaldehyde (B134019) to construct a key intermediate with a terminal olefin, which was essential for the subsequent elaboration of the molecule. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 3,4,5-trimethoxybenzaldehyde | But-3-enylmagnesium bromide | THF, 0 °C to rt | 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-ol | ~95% | nih.gov |

This approach is not limited to chain extension. The incorporated terminal alkene is a powerful handle for constructing cyclic systems. For instance, in a strategy geared towards the synthesis of (–)-perhydrohistrionicotoxin, a key step involves the addition of pent-4-enylmagnesium bromide to an aldehyde. ntu.edu.sg The resulting alcohol intermediate, containing a terminal olefin, is perfectly primed for a subsequent aza-Prins cyclization reaction to forge the critical piperidine (B6355638) ring of the natural product. ntu.edu.sg This demonstrates how unsaturated Grignard reagents are instrumental in setting the stage for complex cyclization events.

Dec-9-enylmagnesium Bromide as a Building Block for Polyketide and Isoprenoid Frameworks

Polyketides and isoprenoids represent two major classes of natural products known for their structural complexity and significant biological activities. scispace.comresearchgate.netmdpi.comresearchgate.netnih.gov The synthesis of these molecules often requires the assembly of long carbon chains with precisely controlled stereochemistry.

In the context of polyketide synthesis, which is characterized by repeating β-hydroxy ketone motifs, Dec-9-enylmagnesium bromide can serve as a "macro-synthon" to introduce a large, non-polar segment or tail onto a growing chain. The Grignard reagent can be added to an aldehyde fragment of a polyketide, creating a secondary alcohol—a hallmark of polyketide structures. The terminal olefin can then be oxidized to an aldehyde, allowing for the iterative continuation of the polyketide chain assembly. While many polyketide syntheses build up the carbon skeleton two or three carbons at a time, the use of a large building block like Dec-9-enylmagnesium bromide can significantly shorten the synthetic sequence.

| Reactant 1 | Reactant 2 | Conditions | Product |

| R-CHO (Polyketide Aldehyde Fragment) | Dec-9-enylmagnesium bromide | 1. THF, -78 °C to 0 °C | R-CH(OH)-(CH₂)₈-CH=CH₂ |

| 2. H₃O⁺ workup | (Extended Polyketide Fragment) |

For isoprenoid synthesis, which involves the assembly of five-carbon isoprene (B109036) units, the C10 chain of Dec-9-enylmagnesium bromide can be used to form significant portions of a larger terpenoid structure. For example, it could be coupled with other C5 or C10 fragments to rapidly construct the C15 (sesquiterpene) or C20 (diterpene) backbone. The terminal double bond provides a site for further functionalization or for cyclization to generate the complex ring systems characteristic of many terpenoid natural products.

Convergent Synthetic Strategies Employing Unsaturated Grignard Reagents

Unsaturated Grignard reagents like Dec-9-enylmagnesium bromide are exceptionally well-suited for convergent strategies. They allow for the rapid and efficient preparation of one of the key fragments, which already contains a significant portion of the final carbon skeleton and a versatile functional handle (the terminal olefin).

The total synthesis of (±)-Allocolchicine again provides a clear illustration of this principle. nih.gov The synthesis can be viewed as the convergence of two main fragments:

A trimethoxyphenyl-containing fragment, prepared and elongated using but-3-enylmagnesium bromide.

A second fragment that is combined with the first in a cobalt-catalyzed [2+2+2] cyclotrimerization reaction to construct the core of the final product. nih.gov

| Fragment A | Fragment B | Convergent Coupling Method | Target Molecule | Reference |

| Di-alkyne derived from the Grignard adduct | Substituted alkyne | Co-catalyzed [2+2+2] Cyclotrimerization | (±)-Allocolchicine | nih.gov |

By enabling the efficient synthesis of complex, multi-functional fragments, Dec-9-enylmagnesium bromide and its analogues are invaluable reagents in modern convergent total synthesis, facilitating the construction of intricate natural products and other complex molecular targets.

Advanced Analytical Methodologies for Mechanistic Insight into Organomagnesium Intermediates

In Situ Spectroscopic Monitoring (e.g., NMR, IR) of Reaction Progress

In situ (in the reaction mixture) spectroscopic techniques are powerful tools for monitoring the progress of reactions involving organomagnesium intermediates without the need for sample extraction, which can alter the reactive species. mt.com These methods provide real-time data on the concentration of reactants, intermediates, and products, offering a detailed view of the reaction kinetics and mechanism. youtube.com

The formation of a Grignard reagent like Dec-9-enylmagnesium bromide from 1-bromo-9-decene and magnesium metal can be a hazardous process due to its highly exothermic nature and a potential induction period. researchgate.net In situ monitoring can significantly improve the safety and control of this reaction. By tracking the disappearance of the starting alkyl halide and the appearance of the Grignard reagent, the initiation of the reaction can be definitively identified, preventing the dangerous accumulation of unreacted starting material. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In situ NMR spectroscopy is a highly effective method for studying the mechanism of homogeneous organic and organometallic reactions. youtube.com It allows for the non-destructive, quantitative analysis of various nuclei, providing detailed structural information. youtube.com For the study of Dec-9-enylmagnesium bromide, ¹H and ¹³C NMR would be particularly informative. The formation of the Grignard reagent would be indicated by the upfield shift of the signals corresponding to the protons and carbons near the magnesium-bearing carbon, due to the increased electron density.

Online ¹H NMR spectroscopy has been successfully used to monitor the continuous flow preparation of Grignard reagents. researchgate.net This technique allows for rapid optimization of reaction conditions by providing real-time feedback on the formation and subsequent reactions of the Grignard reagent. researchgate.net

Infrared (IR) Spectroscopy:

In situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for monitoring Grignard reactions. researchgate.netmt.com It is particularly useful for tracking changes in functional groups. In the formation of Dec-9-enylmagnesium bromide, the disappearance of the C-Br stretching vibration of 1-bromo-9-decene would indicate its consumption. In subsequent reactions, for example, with a ketone, the disappearance of the C=O stretching band of the ketone and the appearance of new bands corresponding to the magnesium alkoxide intermediate can be monitored in real time. mt.com Inline Near-Infrared (NIR) spectroscopy has also been employed to monitor Grignard alkylation reactions, providing a means to control the stoichiometry and minimize impurity formation. researchgate.net

| Technique | Observable Changes for Dec-9-enylmagnesium bromide Formation | Mechanistic Insights Gained |

| In Situ ¹H NMR | Disappearance of the multiplet for the -CH₂Br protons of 1-bromo-9-decene. Appearance of a new, upfield-shifted signal for the -CH₂MgBr protons. | Confirmation of Grignard reagent formation. Quantitative data on reaction kinetics. |

| In Situ ¹³C NMR | Disappearance of the signal for the C-Br carbon of 1-bromo-9-decene. Appearance of a new, significantly upfield-shifted signal for the C-MgBr carbon. | Structural confirmation of the organometallic bond. Information on the electronic environment of the carbon framework. |

| In Situ FTIR | Decrease in the intensity of the C-Br stretching band of 1-bromo-9-decene. | Monitoring of reactant consumption. Detection of reaction initiation and completion. |

| In Situ NIR | Changes in the overtone and combination bands related to the C-H bonds of the decenyl chain upon Grignard formation. | Real-time monitoring of reactant and product concentrations for process control. researchgate.net |

Mass Spectrometry Techniques for Characterization of Reactive Species

Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of chemical compounds by measuring their mass-to-charge ratio. For highly reactive and air-sensitive organometallic compounds like Dec-9-enylmagnesium bromide, specialized "soft" ionization techniques are crucial to prevent decomposition during analysis. uvic.ca

Electrospray Ionization (ESI-MS):

Electrospray ionization is a particularly suitable method for the analysis of organometallic species directly from solution under mild conditions. upce.cz This technique allows for the transfer of ions from the liquid phase to the gas phase with minimal fragmentation, enabling the observation of the intact organomagnesium species or its solution-state aggregates. upce.cz For Dec-9-enylmagnesium bromide, ESI-MS could be used to identify the monomeric RMgBr species, as well as solvent-coordinated complexes or dimeric structures that may exist in solution as part of the Schlenk equilibrium.

Gas Chromatography-Mass Spectrometry (GC-MS):

While direct analysis of the Grignard reagent by GC-MS is challenging due to its reactivity and low volatility, this technique is highly valuable for analyzing the products of its reactions. For instance, after quenching a reaction mixture containing Dec-9-enylmagnesium bromide with a suitable reagent, the resulting stable organic products can be readily separated and identified by GC-MS. This provides indirect but crucial information about the structure and reactivity of the Grignard intermediate. The coupling of gas chromatography with inductively coupled plasma mass spectrometry (GC-ICP-MS) allows for the sensitive detection of organometallic compounds, even at trace levels. thermofisher.com

| Technique | Application to Dec-9-enylmagnesium bromide Intermediates | Information Obtained |

| ESI-MS | Direct analysis of the Grignard solution. | Identification of the molecular ion of Dec-9-enylmagnesium bromide and its solvated forms. Characterization of species involved in the Schlenk equilibrium. |

| GC-MS | Analysis of reaction products after quenching. | Structural elucidation of the final products, providing indirect evidence of the Grignard reagent's structure and reactivity. |

| GC-ICP-MS | Trace analysis of organotin, organomercury, and other organometallic compounds formed in side reactions or as products. | Ultra-sensitive detection and quantification of metal-containing species. thermofisher.com |

By combining the real-time monitoring capabilities of in situ spectroscopy with the detailed structural information provided by mass spectrometry, a comprehensive understanding of the formation and reactivity of Dec-9-enylmagnesium bromide can be achieved. These advanced analytical methodologies are indispensable for the rational design and optimization of synthetic processes involving this and other important organomagnesium intermediates.

Future Research Directions and Emerging Paradigms in Dec 9 Enylmagnesium Bromide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of Grignard reagents, including Dec-9-enylmagnesium bromide, often involves the use of volatile and flammable organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions. beyondbenign.orgcosmosmagazine.com This presents environmental and safety concerns, prompting the development of greener synthetic methodologies.

Future research is increasingly focused on minimizing or eliminating the use of hazardous organic solvents. cosmosmagazine.comsciencedaily.com A promising approach involves mechanochemical synthesis using ball-milling. sciencedaily.comhokudai.ac.jp This technique has been shown to produce Grignard reagents with only a fraction of the solvent typically required, and in some cases, in the absence of any solvent. cosmosmagazine.comhokudai.ac.jp For instance, researchers at Hokkaido University have developed a method that drastically reduces the use of organic solvents by employing a ball-milling technique, which also offers the advantage of being less sensitive to air and moisture. cosmosmagazine.comsciencedaily.comhokudai.ac.jp This could significantly lower production costs and reduce hazardous waste. sciencedaily.comhokudai.ac.jp

Another avenue of exploration is the use of alternative, more environmentally friendly solvents. While Grignard reagents are notoriously reactive with protic solvents like water, research into zinc-mediated aqueous Grignard-type reactions suggests the potential for developing water-tolerant systems, which would be a significant leap forward in green chemistry. beyondbenign.org

Table 1: Comparison of Traditional vs. Emerging Synthesis Methods for Grignard Reagents

| Feature | Traditional Synthesis | Mechanochemical Synthesis |

| Solvent Requirement | High (e.g., anhydrous diethyl ether, THF) | Minimal to none |

| Reaction Conditions | Strictly anhydrous and inert atmosphere | Less sensitive to air and moisture |

| Waste Generation | Significant hazardous solvent waste | Reduced hazardous waste |

| Energy Consumption | Heating often required | Mechanical energy input |

| Scalability | Well-established | Under development for large-scale |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity

While Grignard reagents are inherently reactive, controlling their selectivity (chemo-, regio-, and stereoselectivity) remains a key challenge. numberanalytics.comthieme-connect.com Future research is geared towards the development of novel catalytic systems that can precisely control the outcome of reactions involving Dec-9-enylmagnesium bromide.

Transition metal catalysts, particularly those based on iron, copper, and nickel, have shown great promise in enhancing the selectivity of Grignard reactions. numberanalytics.comacs.org For example, iron salts can catalyze the cross-coupling of Grignard reagents with organic halides, a reaction that is fundamental to the formation of carbon-carbon bonds. acs.org The use of such catalysts can enable reactions that are otherwise difficult to achieve and can direct the reaction towards a specific isomer. numberanalytics.comacs.org

Furthermore, the development of metal-free catalytic systems is an emerging area of interest. organic-chemistry.org For instance, a system using tetrabutylammonium (B224687) chloride as a catalyst has been shown to enhance the efficiency of the nucleophilic addition of Grignard reagents to ketones, minimizing side reactions. organic-chemistry.org For a bifunctional reagent like Dec-9-enylmagnesium bromide, such catalytic systems could allow for selective reaction at either the Grignard center or the terminal alkene.

Integration with Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade (or tandem) reactions, which involve a sequence of intramolecular transformations, offer significant advantages in terms of efficiency and atom economy. rsc.orgacs.org The integration of Dec-9-enylmagnesium bromide into such processes is a promising area for future research.

The nucleophilic nature of the Grignard moiety in Dec-9-enylmagnesium bromide can be exploited to initiate a cascade sequence. For example, the addition of the Grignard reagent to a suitable substrate could be followed by an intramolecular cyclization involving the terminal double bond. This would allow for the rapid construction of complex cyclic molecules from simple starting materials. Research into such cascade processes, potentially mediated by transition metal catalysts, could open up new avenues for the synthesis of novel carbocyclic and heterocyclic frameworks.

Studies on the use of Grignard reagents in multicomponent reactions have shown that mixtures of different Grignard reagents can react with electrophiles to generate libraries of compounds. rsc.org Applying this concept to Dec-9-enylmagnesium bromide in combination with other organometallic reagents could lead to the efficient synthesis of diverse molecular scaffolds.

Applications in Materials Science and Polymer Chemistry Beyond Traditional Organic Synthesis

The unique structure of Dec-9-enylmagnesium bromide, featuring a reactive organometallic center and a polymerizable alkene group, makes it an attractive candidate for applications in materials science and polymer chemistry. numberanalytics.comreddit.comnumberanalytics.com

In polymer synthesis, Dec-9-enylmagnesium bromide can act as an initiator for anionic polymerization. numberanalytics.com The Grignard moiety can initiate the polymerization of monomers like styrene (B11656), while the terminal alkene can be incorporated into the polymer backbone or serve as a site for post-polymerization modification. numberanalytics.comacs.org This could lead to the synthesis of novel polymers with tailored properties, such as functional polymers and block copolymers. numberanalytics.comwikipedia.org The use of "turbo-Grignard reagents" (RMgX·LiCl) has already demonstrated the ability to produce polystyrenes with narrow molecular weight distributions under mild conditions. acs.org

Furthermore, the ability of Grignard reagents to react with surfaces could be exploited for the functionalization of materials. Dec-9-enylmagnesium bromide could be used to introduce long-chain alkenyl groups onto the surface of various substrates, thereby modifying their properties, such as hydrophobicity or reactivity. This opens up possibilities for creating novel coatings, adhesives, and composite materials. The field of organometallic polymers, in general, is a rapidly growing area with potential applications in catalysis, electronics, and biomedicine. numberanalytics.comespace.coop

Table 2: Potential Applications of Dec-9-enylmagnesium Bromide in Materials Science

| Application Area | Potential Role of Dec-9-enylmagnesium Bromide | Resulting Material/Property |

| Polymer Synthesis | Initiator for anionic polymerization | Functional polymers, block copolymers with tailored properties |

| Surface Modification | Grafting of long-chain alkenyl groups onto surfaces | Modified surface hydrophobicity, reactivity, and adhesion |

| Composite Materials | As a coupling agent between organic and inorganic phases | Enhanced interfacial adhesion and material strength |

| Organometallic Polymers | Monomer for the synthesis of polymers containing magnesium | Materials with unique optical, electrical, or magnetic properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Dec-9-enylmagnesium bromide in anhydrous conditions?

- Methodology :

- Use magnesium turnings activated by iodine or mechanical stirring in dry tetrahydrofuran (THF) or diethyl ether. Add 9-bromodec-1-ene dropwise under nitrogen/argon to avoid moisture .

- Monitor reaction initiation via exothermicity (40–60°C) and color change (grayish suspension). Post-synthesis, filter through glass wool under inert gas to remove unreacted magnesium.

- Purity assessment: Titrate aliquots with 2-propanol followed by aqueous HCl to quantify active Grignard reagent .

Q. How should Dec-9-enylmagnesium bromide be handled and stored to prevent decomposition?

- Protocol :

- Use flame-resistant, static-dissipative labware and ground all equipment to avoid electrostatic discharge .

- Store in flame-sealed glass ampules under inert gas at 4°C in moisture-free environments (e.g., desiccators with P₂O₅) .

- Incompatibilities: Avoid water, alcohols, and oxidizing agents. Leakage cleanup requires inert adsorbents (e.g., sand) and immediate ventilation .

Q. What analytical techniques are suitable for monitoring Dec-9-enylmagnesium bromide reactivity and byproduct formation?

- Techniques :

- Gas Chromatography (GC) : Track volatile byproducts (e.g., dec-1-ene) using headspace sampling .

- Capillary Electrophoresis (CE) : Optimize buffer co-ions (e.g., borate) to resolve bromide ions from chloride interference .

- In situ FTIR : Detect intermediates during reactions (e.g., ketone or ester formation) .

Q. What are the typical applications of Dec-9-enylmagnesium bromide in organic synthesis?

- Applications :

- Nucleophilic addition : Form long-chain alcohols or ketones via reactions with carbonyl compounds (e.g., aldehydes, esters).

- Cross-coupling : Catalyze C–C bond formation in Negishi or Kumada reactions using nickel/palladium catalysts .

Advanced Research Questions

Q. How can solvent selection and reaction conditions be optimized to enhance the stability and yield of Dec-9-enylmagnesium bromide?

- Experimental Design :

- Compare solvents (THF vs. Et₂O) for reaction kinetics using Arrhenius plots. THF’s higher boiling point (66°C) may reduce side reactions vs. Et₂O (35°C) .

- Additives: Test 1,2-dibromoethane (0.5–1.0 mol%) to accelerate magnesium activation without compromising purity .

Q. How should researchers resolve contradictions in reported reaction yields or stability data for Dec-9-enylmagnesium bromide?

- Analysis Framework :

- Variable isolation : Replicate experiments under controlled humidity (<10 ppm H₂O) and oxygen levels (<1 ppm) using gloveboxes .

- Side reaction profiling : Use GC-MS to identify competing pathways (e.g., Wurtz coupling or β-hydride elimination) .

- Statistical validation : Apply multivariate analysis to quantify the impact of variables like stirring rate or reagent stoichiometry .

Q. What mechanistic insights can be gained from isotopic labeling or kinetic studies of Dec-9-enylmagnesium bromide?

- Strategies :

- Deuterium labeling : Synthesize D₃C-MgBr analogs to trace regioselectivity in allylic substitutions via ²H NMR .

- Stopped-flow kinetics : Measure initiation rates under varying temperatures to model activation energy barriers .

Q. What are the degradation pathways and hazardous byproducts of Dec-9-enylmagnesium bromide under non-ideal conditions?

- Hazard Assessment :

- Hydrolysis : React with H₂O to produce dec-1-ene (flammable) and Mg(OH)Br (corrosive). Quantify gas evolution via manometry .

- Thermal decomposition : Use DSC/TGA to identify exothermic peaks >100°C, correlating with MgBr₂ and hydrocarbon residues .

Q. How can low-yield or failed reactions involving Dec-9-enylmagnesium bromide be systematically troubleshooted?

- Troubleshooting Protocol :

- Moisture detection : Karl Fischer titration of solvents/reagents to ensure <20 ppm H₂O .

- Oxygen scavengers : Introduce triphenylphosphine (1–2 mol%) to mitigate oxidation during prolonged reactions .

- Alternative substrates : Replace 9-bromodec-1-ene with 9-iododec-1-ene for faster oxidative addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.